molecular formula C17H16Cl2N2O2 B3641672 3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide

3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide

Cat. No.: B3641672
M. Wt: 351.2 g/mol
InChI Key: HJCIDWSOSBOUCK-UHFFFAOYSA-N
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Description

3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, propanoylamino, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide typically involves multiple steps, including the introduction of chloro and propanoylamino groups to the benzamide core. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with propanoyl chloride to form the propanoylamino derivative.

    Chlorination: The final step involves chlorination to introduce the chloro groups at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The chloro and propanoylamino groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide
  • N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide
  • N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-3-16(22)20-12-6-7-13(18)15(9-12)21-17(23)11-5-4-10(2)14(19)8-11/h4-9H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIDWSOSBOUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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